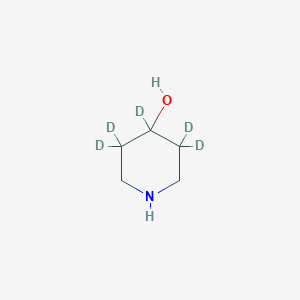
pyridine-2-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-carboxylic acid hydrazide is an impurity of Isoniazid, which is an antibiotic for the treatment of Mycobacterium tuberculosis and inhibits mycolic acid biosynthesis . It is also used as an intermediate for the synthesis of analogs of the antitumor agent 1-acetyl-2-picolinoylhydrazine .
Synthesis Analysis
The synthesis of this compound involves the formation of the hydrazide from the iminic carbon nitrogen double bond. This reaction occurs with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . Another study discusses the synthesis and structural characteristics of pyridine carboxylic acid adducts with squaric acid .Molecular Structure Analysis
The molecular formula of this compound is C6H7N3O . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
This compound undergoes hydrazide formation of the iminic carbon nitrogen double bond through its reaction with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . Another study discusses the synthesis and structural characteristics of pyridine carboxylic acid adducts with squaric acid .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a melting point of 100°C, a density of 1.244, and is slightly soluble in DMSO and methanol . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Mécanisme D'action
Safety and Hazards
Pyridine-2-carboxylic acid hydrazide is classified as an irritant . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Orientations Futures
There are ongoing studies on the synthesis and structural characteristics of pyridine carboxylic acid adducts with squaric acid . Another study discusses the use of pyridine-2-carboxylic acid as an efficient catalyst for the rapid multi-component synthesis of pyrazolo [3,4-b]quinolinones . These studies indicate potential future directions for the use and study of pyridine-2-carboxylic acid hydrazide.
Propriétés
| 1452-57-9 | |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)



![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)
